Methyl 2-(3-bromophenylthio)propionate chemical structure and physical properties
Methyl 2-(3-bromophenylthio)propionate chemical structure and physical properties
An In-depth Technical Guide to Methyl 2-(3-bromophenylthio)propionate
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl 2-(3-bromophenylthio)propionate, a compound of interest in synthetic organic chemistry and potential pharmaceutical research. Drawing upon established chemical principles and data from analogous structures, this document details its chemical identity, predicted physical properties, a robust synthetic protocol, and prospective applications.
Chemical Structure and Identity
Methyl 2-(3-bromophenylthio)propionate is an organic compound featuring a methyl propionate backbone functionalized with a 3-bromophenylthio group at the alpha-carbon. The presence of a stereocenter at the C2 position of the propionate chain indicates that this compound can exist as a racemic mixture of two enantiomers or in an enantiomerically pure form.
The key structural features include:
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Aryl Halide: The bromo-substituted phenyl ring, which can participate in various cross-coupling reactions.
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Thioether Linkage: A C-S-C bond that is a common motif in many biologically active molecules.
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Ester Group: A methyl ester that can be hydrolyzed to the corresponding carboxylic acid, offering a handle for further chemical modification.
Caption: Chemical structure of Methyl 2-(3-bromophenylthio)propionate.
Predicted Physicochemical Properties
Due to the absence of direct experimental data for Methyl 2-(3-bromophenylthio)propionate, its physicochemical properties have been estimated based on data from structurally related compounds.
| Property | Predicted Value | Source of Analogy |
| Molecular Formula | C₁₀H₁₁BrO₂S | Deduced from structure |
| Molecular Weight | 275.16 g/mol | Calculated from formula |
| Appearance | Colorless to pale yellow liquid | Based on similar aryl thioethers and propionate esters. |
| Boiling Point | > 200 °C at 760 mmHg (with decomposition) | Extrapolated from related bromophenyl and thio- compounds. |
| Density | ~1.4 g/mL | Similar to other brominated aromatic compounds.[1] |
| Solubility | Insoluble in water; soluble in organic solvents. | General property of non-polar organic compounds. |
| Refractive Index | ~1.57 | Estimated based on the presence of the aromatic ring and sulfur atom.[1] |
Synthesis Protocol: Nucleophilic Substitution
A reliable method for the synthesis of Methyl 2-(3-bromophenylthio)propionate is via a nucleophilic substitution reaction between 3-bromothiophenol and a methyl 2-halopropionate, such as methyl 2-bromopropionate. The thiolate, generated in situ by a weak base, acts as the nucleophile.
Experimental Workflow
Caption: Workflow for the synthesis of Methyl 2-(3-bromophenylthio)propionate.
Step-by-Step Methodology
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Reagent Preparation: In a round-bottom flask, dissolve 3-bromothiophenol (1.0 eq) and methyl 2-bromopropionate (1.1 eq) in anhydrous acetone.
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Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) to the solution. The use of a solid, non-nucleophilic base is crucial to prevent side reactions with the ester.
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Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, filter the reaction mixture to remove the solid potassium carbonate and the potassium bromide byproduct.
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Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetone.
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Extraction: Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with water and brine to remove any remaining inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure Methyl 2-(3-bromophenylthio)propionate.
Spectroscopic Characterization (Predicted)
The structure of the synthesized compound can be confirmed using standard spectroscopic techniques.
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons (4H) in the range of δ 7.0-7.5 ppm. - Quartet (1H) for the chiral proton at C2 around δ 3.8-4.2 ppm. - Singlet (3H) for the methyl ester protons around δ 3.7 ppm. - Doublet (3H) for the methyl protons at C1 around δ 1.5 ppm. |
| ¹³C NMR | - Aromatic carbons in the range of δ 120-135 ppm. - Carbonyl carbon of the ester around δ 170 ppm. - Methoxy carbon around δ 52 ppm. - Chiral carbon (C2) around δ 45 ppm. - Methyl carbon (C1) around δ 18 ppm. |
| IR | - Strong C=O stretch for the ester at ~1735 cm⁻¹.[2] - C-O stretching vibrations in the range of 1300-1100 cm⁻¹.[2] - C-S stretching vibration around 700-600 cm⁻¹. - Aromatic C-H and C=C stretching vibrations. |
| Mass Spec | - Molecular ion peak (M⁺) showing a characteristic isotopic pattern for a bromine-containing compound. |
Potential Applications and Research Directions
Methyl 2-(3-bromophenylthio)propionate serves as a versatile intermediate for further chemical synthesis.
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Pharmaceutical Scaffolds: The thioether and aryl bromide moieties are present in numerous pharmacologically active compounds. This molecule could be a building block for the synthesis of novel drug candidates.
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Cross-Coupling Reactions: The aryl bromide provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various substituents on the aromatic ring.
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Modification of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol, expanding the synthetic possibilities.
Safety and Handling
While specific toxicity data for Methyl 2-(3-bromophenylthio)propionate is unavailable, it should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Based on the safety data of related compounds, potential hazards may include skin and eye irritation.
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Organic Syntheses. (n.d.). Propionic acid, β-bromo-, methyl ester. Retrieved March 26, 2026, from [Link]
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SpectraBase. (n.d.). 2-Methyl-2-phenyl-propionic-acid. Retrieved March 26, 2026, from [Link]
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PubChem. (n.d.). 3-Bromo-2-methylthiophene. National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]
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